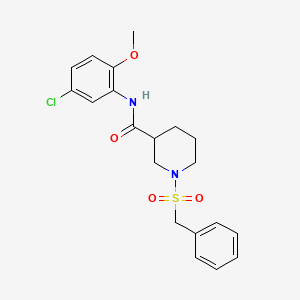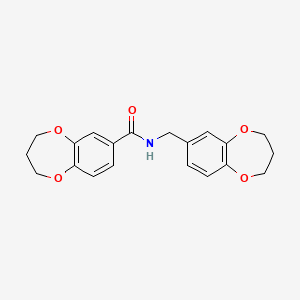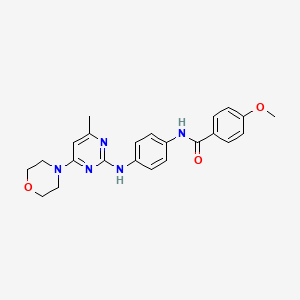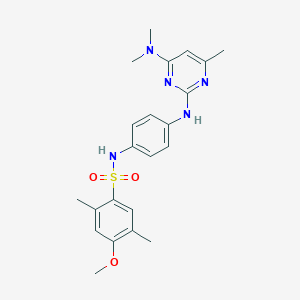
1-(benzylsulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a methanesulfonyl group, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 5-chloro-2-methoxyaniline with aryl sulfonyl chlorides in a basic aqueous medium to form N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides . This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives . These methods are designed to be environmentally benign and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes, which play a role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function and thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Chloro-2-hydroxyphenyl)-acetamide
- N-(5-Chloro-2-methoxyphenyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide
- N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide
Uniqueness
N-(5-Chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity
Propriétés
Formule moléculaire |
C20H23ClN2O4S |
|---|---|
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
1-benzylsulfonyl-N-(5-chloro-2-methoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN2O4S/c1-27-19-10-9-17(21)12-18(19)22-20(24)16-8-5-11-23(13-16)28(25,26)14-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16H,5,8,11,13-14H2,1H3,(H,22,24) |
Clé InChI |
JNOMTDNHSMUIJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11239785.png)
![N,N,6-trimethyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B11239789.png)
![1,1'-[3-methyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11239795.png)
![2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(2-furylmethyl)acetamide](/img/structure/B11239798.png)
![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11239805.png)
![1-[6-(4-Tert-butylphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11239812.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11239813.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]naphthalene-2-sulfonamide](/img/structure/B11239828.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239832.png)

![4-bromo-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11239852.png)
![N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11239858.png)

